2-Methylhexyl methacrylate
Description
2-Methylhexyl methacrylate (theoretical structure: CH₂=C(CH₃)COOCH₂CH(CH₃)CH₂CH₂CH₂CH₃) is a methacrylate ester characterized by a branched hexyl chain. Methacrylates are widely used as monomers in polymer production, with variations in ester groups influencing reactivity, solubility, and material performance .
Properties
CAS No. |
60250-80-8 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-methylhexyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-5-6-7-10(4)8-13-11(12)9(2)3/h10H,2,5-8H2,1,3-4H3 |
InChI Key |
KQOAGTHDNCRFCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)COC(=O)C(=C)C |
Origin of Product |
United States |
Biological Activity
2-Methylhexyl methacrylate (2-MHMA) is a methacrylate ester that has gained attention for its applications in various fields, including materials science and biomedical engineering. Understanding its biological activity is crucial for assessing its safety and efficacy in consumer products and medical applications.
2-MHMA is characterized by its ability to undergo polymerization, forming a variety of copolymers that can exhibit distinct biological properties. The compound rapidly hydrolyzes in vivo to produce 2-ethylhexanol and methacrylic acid, which are important metabolites influencing its biological effects .
Toxicological Profile
The toxicological evaluation of 2-MHMA reveals several key findings:
- Acute Toxicity : It has low acute oral, inhalation, and dermal toxicity. However, it is classified as a slight skin and eye irritant .
- Systemic Effects : Repeated exposure is not expected to cause serious systemic health effects, and it is not considered carcinogenic or genotoxic .
- Metabolism : The metabolism of 2-MHMA involves rapid hydrolysis by carboxylesterases, leading to the formation of methacrylic acid and 2-ethylhexanol, both of which have been previously assessed for toxicity .
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of copolymers derived from methacrylate esters. For instance, copolymers containing dimethylamino ethyl methacrylate (DMAEMA) showed significant antibacterial activity against Gram-positive and Gram-negative bacteria such as E. coli and S. aureus. The presence of amine groups in these copolymers contributed to their biocidal action by enhancing positive charge density on the surface, which reduced microbial adhesion and biofilm formation .
Occupational Exposure
A notable case study involved a worker with pre-existing skin conditions who was exposed to adhesives containing 2-MHMA. This case highlighted the importance of evaluating individual susceptibility to skin irritants and sensitizers in occupational settings .
Polymer Applications
Research has demonstrated that copolymers made from 2-MHMA can be utilized in medical applications such as dental adhesives and bone cement. These applications leverage the compound's favorable properties while minimizing potential toxicity through controlled polymerization processes .
Research Findings
Comparison with Similar Compounds
Structural and Physical Properties
Key methacrylates are compared below based on molecular structure, weight, and applications:
Key Observations:
- Branching and Hydrophobicity : this compound’s branched hexyl group likely enhances hydrophobicity compared to linear esters like MMA. This property is critical in applications requiring resistance to water or oils, similar to 2EHMA .
- Molecular Weight : Higher molecular weight esters (e.g., 2EHMA) reduce polymer chain mobility, lowering glass transition temperature (Tg) and improving flexibility in coatings .
Reactivity and Polymerization
Methacrylates generally exhibit slower polymerization rates than acrylates due to steric hindrance from the α-methyl group. highlights that methyl methacrylate polymerizes via a radical mechanism with distinct kinetics compared to methyl acrylate. Key differences among methacrylates include:
- Functional Groups: Glycidyl methacrylate’s epoxy group enables post-polymerization crosslinking, unlike non-reactive esters like 2EHMA or this compound .
- Steric Effects : Bulkier esters (e.g., 2EHMA) further retard polymerization, favoring lower molecular weight polymers with tailored mechanical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
